N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is a complex organic compound that features a benzothiazole core, a furan ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the dimethoxy groups. Subsequent steps involve the attachment of the furan ring and the sulfamoyl group under controlled conditions. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also critical aspects of industrial synthesis to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)benzamide
- N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
- N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
Uniqueness
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring and the sulfamoyl group distinguishes it from other benzothiazole derivatives, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-25(13-15-5-4-10-31-15)33(27,28)16-8-6-14(7-9-16)21(26)24-22-23-17-11-18(29-2)19(30-3)12-20(17)32-22/h4-12H,13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWOYEVEJYCPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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